molecular formula C17H22FN3S B4552878 3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole

3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B4552878
M. Wt: 319.4 g/mol
InChI Key: JYVVUGYGSILHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole is a chemical compound with the molecular formula C₁₇H₂₂FN₃S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Cyclohexyl and Ethyl Groups: The cyclohexyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Fluorobenzylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorobenzylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyclohexyl-4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3S/c1-2-21-16(14-8-4-3-5-9-14)19-20-17(21)22-12-13-7-6-10-15(18)11-13/h6-7,10-11,14H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVVUGYGSILHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 5
3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.